5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6-phenyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-(2-METHYLPHENYL)-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-6-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPHENYL)-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-6-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials often include 2-methylphenyl derivatives, pyrrolidine, and thiazolopyrimidine precursors. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-METHYLPHENYL)-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-6-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
3-(2-METHYLPHENYL)-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-6-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-METHYLPHENYL)-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-6-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-OXO-PYRROLIDIN-1-YL)-BENZOIC ACID METHYL ESTER
- 3-METHYL-1-(2-OXO-2-P-TOLYL-ETHYL)-PYRIDINIUM, BROMIDE
Uniqueness
3-(2-METHYLPHENYL)-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-6-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to its thiazolopyrimidine core and the presence of both sulfur and nitrogen atoms in its structure. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H22N4O2S3 |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
3-(2-methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H22N4O2S3/c1-16-9-5-6-12-18(16)28-21-20(33-24(28)31)22(30)27(17-10-3-2-4-11-17)23(25-21)32-15-19(29)26-13-7-8-14-26/h2-6,9-12H,7-8,13-15H2,1H3 |
InChI Key |
QMZLUSKUYGKKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)N(C(=N3)SCC(=O)N4CCCC4)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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